Caramiphen is a member of benzenes. Caramiphen is a cholinergic antagonist used in Parkinson's disease. Additionally, it is used, in combination with [phenylpropanolamine], as a cough suppressant and nasal decongestant for the symptomatic treatment of seasonal respiratory conditions.
Related Compounds
Carbetapentane
Compound Description: Carbetapentane is a non-narcotic antitussive drug that acts centrally to suppress cough. Like caramiphen, it has been shown to have anticonvulsant properties in animal models. [, , , , , ]
Dextromethorphan
Compound Description: Dextromethorphan is a widely used non-narcotic antitussive drug that acts centrally to suppress cough. It has also been investigated for its potential anticonvulsant and neuroprotective effects. [, , , , , , , , , ]
Tipepidine
Compound Description: Tipepidine is a non-narcotic antitussive drug known to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels in brain neurons. []
Relevance: Similar to caramiphen, tipepidine exhibits an antidepressant-like effect in the forced swimming test in rats, suggesting a potential role for GIRK channel inhibition in antidepressant activity. [, ]
Cloperastine
Compound Description: Cloperastine is a non-narcotic antitussive drug. []
Relevance: Cloperastine, similar to caramiphen, demonstrates an antidepressant-like effect in the forced swimming test in rats. [] This shared activity suggests a potential link between their antitussive properties and antidepressant effects.
Scopolamine
Compound Description: Scopolamine is a muscarinic antagonist used to treat nausea and vomiting. It also has anticholinergic properties and has been investigated for its potential as a prophylactic treatment for nerve agent poisoning. [, , , , ]
Biperiden
Compound Description: Biperiden is an anticholinergic drug used to treat the symptoms of Parkinson's disease. It has been shown to possess both competitive and non-competitive properties in antagonizing nicotine-induced convulsions in mice. [, , ]
Relevance: Both biperiden and caramiphen exhibit anticholinergic properties and have demonstrated anti-nicotinic effects. [, , ] This suggests that their shared anticholinergic properties may contribute to their ability to antagonize nicotine's effects.
Procyclidine
Compound Description: Procyclidine is an anticholinergic drug used in the treatment of Parkinson's disease. It acts as a competitive antagonist of nicotine-induced convulsions in mice. [, ]
Relevance: Procyclidine shares pharmacological similarities with caramiphen, as both exhibit anticholinergic properties and demonstrate competitive antagonism against nicotine-induced convulsions. [, ]
Trihexyphenidyl
Compound Description: Trihexyphenidyl is an anticholinergic drug commonly used to manage the symptoms of Parkinson's disease. It acts as a competitive antagonist of nicotine-induced convulsions in mice. [, , ]
Relevance: Like caramiphen, trihexyphenidyl displays anticholinergic properties and acts as a competitive antagonist of nicotine-induced convulsions in mice. [, ] This suggests that their shared anticholinergic mechanisms may contribute to their effectiveness in managing Parkinsonian symptoms and antagonizing the effects of nicotine.
Relevance: Atropine serves as a comparative compound to caramiphen, highlighting the differences in their pharmacological profiles. While both exhibit anticholinergic properties, caramiphen demonstrates more potent anti-nicotinic activity than atropine. [, ]
Pyridostigmine
Compound Description: Pyridostigmine is a reversible acetylcholinesterase inhibitor used to treat myasthenia gravis and as a prophylactic agent against nerve agent poisoning. [, , , ]
Relevance: Although not structurally related to caramiphen, pyridostigmine is often co-administered with caramiphen and other antidotes in studies investigating their protective effects against nerve agent poisoning. [, , , ] Pyridostigmine helps to increase acetylcholine levels, counteracting the effects of nerve agents, while caramiphen provides additional protection by targeting different aspects of nerve agent toxicity.
Tezampanel
Compound Description: Tezampanel is an AMPA/GluK1 receptor antagonist that has shown promising anticonvulsant and neuroprotective effects in preclinical models. [, ]
Relevance: Tezampanel is often co-administered with caramiphen in studies investigating their combined efficacy in preventing nerve agent-induced brain damage and cognitive dysfunction. [, ] The combination of tezampanel, targeting glutamate receptors, and caramiphen, possessing anticholinergic and NMDA receptor antagonistic properties, has demonstrated superior neuroprotection compared to midazolam alone in soman-exposed rat models. [, ]
Midazolam
Compound Description: Midazolam is a benzodiazepine drug commonly used for sedation and amnesia before medical procedures. It is also used to treat status epilepticus. [, , ]
Relevance: Midazolam serves as a comparative compound to caramiphen in studies investigating their relative efficacy in treating nerve agent-induced status epilepticus and preventing long-term neuropathology. [, , ] These studies highlight the superior neuroprotective efficacy of delayed tezampanel and caramiphen treatment compared to midazolam in soman-exposed rat models, emphasizing the limitations of midazolam in providing long-term protection against nerve agent-induced brain damage. [, ]
LY293558
Compound Description: LY293558 is an AMPA/GluK1 receptor antagonist that has been investigated for its potential anticonvulsant and neuroprotective properties. [, ]
Relevance: Similar to tezampanel, LY293558 is often co-administered with caramiphen in studies exploring their combined efficacy in preventing nerve agent-induced brain damage and cognitive dysfunction. [, ] The combination of LY293558, targeting glutamate receptors, and caramiphen, with its anticholinergic and NMDA receptor antagonistic properties, has demonstrated superior neuroprotection compared to midazolam alone in soman-exposed rat models. [, ]
Classification
Caramiphen belongs to the class of drugs known as anticholinergics, which function by blocking the action of acetylcholine at muscarinic receptors. This action helps reduce the symptoms of excessive salivation and bronchial secretions, making it useful in both respiratory and neurological contexts.
Synthesis Analysis
The synthesis of Caramiphen involves several key steps that typically include the formation of its core structure through reductive amination followed by cyclization. The general synthetic route can be outlined as follows:
Starting Materials: The synthesis begins with an appropriate aldehyde or ketone, which is reacted with an amine to form an imine intermediate.
Reductive Amination: The imine is then subjected to a reducing agent to yield the corresponding amine.
Cyclization: Following this, a cyclization step occurs where the amine reacts with a suitable electrophile to form the final spirolactam structure characteristic of Caramiphen.
Specific conditions such as temperature, solvent choice (often organic solvents like dichloromethane), and reaction times are critical for optimizing yield and purity during each step.
Molecular Structure Analysis
The molecular formula for Caramiphen is C18H27NO2, with a molar mass of approximately 289.419 g/mol. The structure features a complex arrangement that includes a phenyl ring and a piperidine moiety, contributing to its pharmacological properties.
Structural Features
Functional Groups: The presence of an amide functional group enhances its binding affinity to receptors.
Stereochemistry: Caramiphen exhibits chiral centers that influence its biological activity.
3D Configuration: The three-dimensional conformation plays a crucial role in its interaction with biological targets, particularly sigma-1 receptors, where it has an IC50 value of 25 nM.
Chemical Reactions Analysis
Caramiphen can participate in various chemical reactions due to its functional groups:
Hydrolysis: Under acidic or basic conditions, Caramiphen can undergo hydrolysis to yield its corresponding acid and amine.
N-Alkylation: The nitrogen atom in the piperidine ring can react with alkyl halides to form N-alkyl derivatives.
Dealkylation: In certain conditions, Caramiphen may also undergo dealkylation reactions leading to the formation of simpler analogs.
These reactions are essential for modifying Caramiphen's structure to enhance its pharmacological profile or reduce side effects.
Mechanism of Action
Caramiphen exerts its therapeutic effects primarily through antagonism at muscarinic acetylcholine receptors. By inhibiting acetylcholine's action, it reduces involuntary muscle contractions and secretions associated with respiratory conditions.
Detailed Mechanism
Receptor Binding: Caramiphen binds competitively to muscarinic receptors in the central and peripheral nervous systems.
Signal Transduction: This binding prevents acetylcholine from activating these receptors, leading to decreased parasympathetic nervous system activity.
Clinical Effects: As a result, patients experience reduced bronchial secretions and improved motor control in Parkinson's disease due to decreased cholinergic activity.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Caramiphen typically appears as a white crystalline powder.
Solubility: It is soluble in organic solvents like ethanol and methanol but has limited solubility in water.
Chemical Properties
Stability: Caramiphen is stable under normal storage conditions but may degrade when exposed to light or moisture.
pH Sensitivity: Its solubility may vary significantly with changes in pH, affecting its bioavailability.
These properties are crucial for formulating effective pharmaceutical products containing Caramiphen.
Applications
Caramiphen has several significant applications in medicine:
Parkinson's Disease Treatment: It helps manage symptoms by reducing tremors and rigidity associated with the disease.
Cough Suppressant: In combination with other agents, it effectively suppresses cough reflexes during respiratory illnesses.
Research Applications: Studies have shown that Caramiphen can block cognitive dysfunction induced by certain neurotoxic agents like soman, indicating potential use in neuroprotection.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Candesartan is a benzimidazolecarboxylic acid that is 1H-benzimidazole-7-carboxylic acid substituted by an ethoxy group at position 2 and a ({2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl}methyl) group at position 1. It is a angiotensin receptor antagonist used for the treatment of hypertension. It has a role as an antihypertensive agent, an angiotensin receptor antagonist, an environmental contaminant and a xenobiotic. It is a benzimidazolecarboxylic acid and a biphenylyltetrazole. It is a conjugate acid of a candesartan(2-). Candesartan is an angiotensin-receptor blocker (ARB) that may be used alone or with other agents to treat hypertension. It is available as a prodrug in the form of [candesartan cilexetil]. Candesartan is an Angiotensin 2 Receptor Blocker. The mechanism of action of candesartan is as an Angiotensin 2 Receptor Antagonist. Candesartan is an angiotensin II receptor blocker used widely in the therapy of hypertension and heart failure. Candesartan is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury. Candesartan is a synthetic, benzimidazole-derived angiotensin II receptor antagonist prodrug with antihypertensive activity. Candesartan selectively competes with angiotensin II for the binding of the angiotensin II receptor subtype 1 (AT1) in vascular smooth muscle, blocking angiotensin II-mediated vasoconstriction and inducing vasodilatation. In addition, antagonism of AT1 in the adrenal gland inhibits angiotensin II-stimulated aldosterone synthesis and secretion by the adrenal cortex; sodium and water excretion increase, followed by a reduction in plasma volume and blood pressure. See also: Candesartan Cilexetil (active moiety of).
Canagliflozin is a C-glycosyl compound that is used (in its hemihydrate form) for treatment of type II diabetes via inhibition of sodium-glucose transport protein subtype 2. It has a role as a hypoglycemic agent and a sodium-glucose transport protein subtype 2 inhibitor. It is a C-glycosyl compound, a member of thiophenes and an organofluorine compound. Canagliflozin, also known as Invokana, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus along with lifestyle changes including diet and exercise. It was initially approved by the FDA in 2013 for the management of diabetes and later approved in 2018 for a second indication of reducing the risk of cardiovascular events in patients diagnosed with type 2 diabetes mellitus,. Canagliflozin is the first oral antidiabetic drug approved for the prevention of cardiovascular events in patients with type 2 diabetes. Cardiovascular disease is the most common cause of death in these patients. Canagliflozin anhydrous is a Sodium-Glucose Cotransporter 2 Inhibitor. The mechanism of action of canagliflozin anhydrous is as a Sodium-Glucose Transporter 2 Inhibitor, and P-Glycoprotein Inhibitor. Canagliflozin is a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. Canagliflozin is also able to reduce body weight and has a low risk for hypoglycemia. Canagliflozin Anhydrous is the anhydrous form of canagliflozin, a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. Canagliflozin is also able to reduce body weight and has a low risk for hypoglycemia. A glucoside-derived SODIUM-GLUCOSE TRANSPORTER 2 inhibitor that stimulates urinary excretion of glucose by suppressing renal glucose reabsorption. It is used to manage BLOOD GLUCOSE levels in patients with TYPE 2 DIABETES.
Canagliflozin hydrate is a hydrate that is the hemihydrate form of canagliflozin. Used for treatment of type II diabetes via inhibition of sodium-glucose transport protein subtype 2. It has a role as a hypoglycemic agent and a sodium-glucose transport protein subtype 2 inhibitor. It contains a canagliflozin. Canagliflozin is a C-glucoside with a thiophene ring that is an orally available inhibitor of sodium-glucose transporter 2 (SGLT2) with antihyperglycemic activity. Canagliflozin is also able to reduce body weight and has a low risk for hypoglycemia. A glucoside-derived SODIUM-GLUCOSE TRANSPORTER 2 inhibitor that stimulates urinary excretion of glucose by suppressing renal glucose reabsorption. It is used to manage BLOOD GLUCOSE levels in patients with TYPE 2 DIABETES.
L-canavanine sulfate is an organic sulfate salt obtained by combining L-canavanine with one molar equivalent of sulfuric acid. It has a role as a plant metabolite. It contains a L-canavanine(1+).
Levorin complex is a macrocyclic heptaene antifungal complex originally isolated from S. griseus. It is active against C. albicans, T. glabrata, A. niger, T. mentagrophytes, and T. soudanense in vitro (MICs = 0.03-25 μg/ml). Oral administration of levorin complex reduces mortality in a mouse model of C. albicans infection with a protective dose (PD50) value of 25 mg/kg. This product is a mixture of levorin A0, levorin A2, and levorin A3. Candicidin D is a 38-membered ring lactone containing seven (E)-double bonds between positions 22 and 35 and substituted by hydroxy groups at positions 9, 11, 13, 17 and 19, oxo groups at positions 3, 7 and 15, a carboxy group at position 18, a 3-amino-3,6-dideoxymannopyranosyloxy group at position 21, a methyl group at position 36 and a 7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl group at position 37. It is the major component of candicidin, a mixture of antifungal heptaene macrolides obtained from a strain of Streptomyces griseus. It has a role as a bacterial metabolite and an antifungal drug. It is a macrolide antibiotic and a polyene antibiotic. Candicidin is an antibiotic obtained from a streptomyces (Streptomyces griseus) and active against some fungi of the genus Candida (C. albicans). Candicidin is administered intravaginally in the treatment of vulvovaginal candidiasis. Mixture of antifungal heptaene macrolides from Streptomyces griseus or Actinomyces levoris used topically in candidiasis. The antibiotic complex is composed of candicidins A, B, C, and D, of which D is the major component.
Mixture of antifungal heptaene macrolides from Streptomyces griseus or Actinomyces levoris used topically in candidiasis. The antibiotic complex is composed of candicidins A, B, C, and D, of which D is the major component.